Lipophilicity Reduction vs. 3,4-Dimethylbenzyl Analog: XLogP3 Delta of 0.8
The target compound exhibits a predicted XLogP3 of 2.1, compared to 2.9 for the 3,4-dimethylbenzyl analog [1][2]. This 0.8-unit reduction indicates substantially lower lipophilicity, which is correlated with improved aqueous solubility and reduced non-specific protein binding [1][2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = -0.8 (target less lipophilic) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2024.11.20 release |
Why This Matters
Lower lipophilicity generally translates to better aqueous solubility and more favorable in vitro ADME profiles, critical for compound progression in early drug discovery.
- [1] PubChem Compound Summary for CID 45030945, 3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 49814220, 3-(3,4-Dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information (2026). View Source
